2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol
Description
Properties
Molecular Formula |
C12H8F6N2O |
|---|---|
Molecular Weight |
310.19 g/mol |
IUPAC Name |
[2-[3,5-bis(trifluoromethyl)phenyl]-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H8F6N2O/c13-11(14,15)7-1-6(2-8(3-7)12(16,17)18)10-19-4-9(5-21)20-10/h1-4,21H,5H2,(H,19,20) |
InChI Key |
DWHXZKQHCMGZKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C2=NC=C(N2)CO |
Origin of Product |
United States |
Preparation Methods
Condensation of 3,5-Bis(trifluoromethyl)benzaldehyde with Imidazole Derivatives
The most common and documented method for synthesizing 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol involves the condensation reaction between 3,5-bis(trifluoromethyl)benzaldehyde and an appropriate imidazole derivative. This approach is noted for yielding high-purity products with good yields.
- Reaction Overview : The aldehyde group of 3,5-bis(trifluoromethyl)benzaldehyde reacts with the imidazole nitrogen to form the imidazole-4-methanol structure via nucleophilic addition and subsequent cyclization.
- Reaction Conditions : Typically conducted in methanol or other polar solvents at room temperature or slightly elevated temperatures.
- Purification : The crude product is purified by recrystallization or column chromatography.
- Characterization : Nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the compound.
| Parameter | Details |
|---|---|
| Starting Materials | 3,5-Bis(trifluoromethyl)benzaldehyde, Imidazole derivative |
| Solvent | Methanol or similar polar solvents |
| Temperature | Room temperature to moderate heating (20–60 °C) |
| Reaction Time | Several hours (typically 3–10 hours) |
| Purification Method | Recrystallization, silica gel column chromatography |
| Characterization Techniques | NMR, MS |
| Yield | High (exact values vary depending on conditions) |
This method is supported by synthesis descriptions from Vulcanchem and patent literature that emphasize the condensation approach as a reliable route to this compound.
Alternative Synthetic Routes Involving Imidazole Substitutions
While direct condensation is the primary method, related synthetic strategies involve the preparation of substituted imidazole intermediates, which can then be functionalized to yield the target compound.
- Imidazole Ring Formation : Some patents describe the synthesis of imidazole derivatives bearing trifluoromethylphenyl groups through multi-step reactions involving base-catalyzed cyclizations and functional group transformations.
- Use of Catalysts and Bases : Tertiary amines such as triethylamine or diisopropylethylamine are commonly used as bases to facilitate ring closure and substitution reactions.
- Salt Formation and Conversion : The intermediates are often isolated as salts (e.g., hydrochloride salts) and later converted to free bases for further reactions.
Although these routes are more complex, they provide flexibility in modifying the imidazole core or substituents, which can be advantageous for tailoring biological activity or material properties.
Detailed Reaction Example from Literature
A representative example from the literature involves the following steps:
- Preparation of 3,5-Bis(trifluoromethyl)benzaldehyde : Commercially available or synthesized via electrophilic trifluoromethylation.
- Condensation Reaction : The aldehyde is reacted with an imidazole derivative in methanol under basic conditions (e.g., triethylamine).
- Workup and Purification : The reaction mixture is subjected to aqueous workup, organic extraction, drying, and purification by column chromatography or recrystallization.
- Characterization : The product is confirmed by NMR, MS, and elemental analysis.
This method yields 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol with high purity and reproducibility.
Analytical Data and Characterization
The compound’s structure and purity are typically confirmed by:
| Technique | Purpose | Typical Findings |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation, confirmation of substitution pattern | Chemical shifts consistent with imidazole and trifluoromethyl groups |
| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z 310.19 (Molecular weight) |
| Infrared Spectroscopy (IR) | Functional group identification | Characteristic OH stretch, imidazole ring vibrations |
| Elemental Analysis | Purity and composition verification | Consistent with calculated C, H, N, F, O percentages |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Condensation of 3,5-bis(trifluoromethyl)benzaldehyde with imidazole derivative | 3,5-Bis(trifluoromethyl)benzaldehyde, imidazole derivative, base (e.g., triethylamine) | Methanol, room temp to 60 °C, 3-10 h | High yield, straightforward, well-documented | Requires pure starting materials |
| Multi-step synthesis via substituted imidazole intermediates | Various substituted imidazoles, bases, catalysts | Variable; may include reflux, inert atmosphere | Allows structural modifications | More complex, longer synthesis |
Research Findings and Applications
Research indicates that the trifluoromethyl groups enhance the compound’s stability and biological activity, making it a promising scaffold for drug development, particularly in anticancer research. The hydroxymethyl group provides a handle for further functionalization, which can optimize interactions with biological targets.
Chemical Reactions Analysis
Nucleophilic Substitutions
The hydroxymethyl (-CH₂OH) group at position 4 of the imidazole ring serves as a versatile site for nucleophilic substitution. Key transformations include:
Halogenation
-
Conversion to chlorides or bromides via treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), enabling further cross-coupling reactions.
-
Example: Reaction with SOCl₂ yields 4-chloromethyl derivatives, which can participate in Suzuki-Miyaura couplings.
Esterification
-
Reaction with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) forms esters, enhancing lipophilicity for pharmaceutical applications .
Cyclization Reactions
The compound undergoes intramolecular cyclization to form fused heterocycles under acidic or basic conditions:
Imidazole Ring Expansion
-
In the presence of aldehydes or ketones, the hydroxymethyl group facilitates cyclization to form six-membered rings. For example, condensation with benzaldehyde under acidic conditions yields tetracyclic structures.
Formation of Oxazolines
-
Reaction with nitriles (e.g., acetonitrile) in the presence of Lewis acids (e.g., ZnCl₂) generates oxazoline derivatives via nucleophilic attack at the hydroxymethyl group .
Oxidation
-
The hydroxymethyl group oxidizes to a carboxylic acid (-COOH) using strong oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
Reduction
-
Catalytic hydrogenation (H₂/Pd-C) reduces the imidazole ring to imidazoline, altering electronic properties for material science applications.
Electrophilic Aromatic Substitution (EAS)
The aryl ring’s electron-deficient nature (due to trifluoromethyl groups) directs EAS to specific positions:
| Reaction Type | Reagents/Conditions | Position Substituted | Yield* |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to CF₃ groups | Moderate |
| Sulfonation | SO₃/H₂SO₄, 50°C | Meta to CF₃ groups | High |
*Yields inferred from analogous trifluoromethylaryl reactions .
Cross-Coupling Reactions
The aryl trifluoromethyl groups enable participation in palladium-catalyzed couplings:
Suzuki-Miyaura Coupling
-
Requires prior halogenation at the hydroxymethyl position. For example, 4-chloromethyl derivatives couple with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl systems .
Buchwald-Hartwig Amination
-
Direct amination of the aryl ring using Pd-PEPPSI catalysts and primary/secondary amines, yielding amino-substituted derivatives .
Acid-Base Reactions
The imidazole NH proton (pKa ~14.5) undergoes deprotonation with strong bases (e.g., NaH), forming a nucleophilic imidazolide ion that reacts with electrophiles like alkyl halides .
Coordination Chemistry
The imidazole nitrogen acts as a ligand for transition metals (e.g., Cu, Pd), forming complexes used in catalysis. For example:
These complexes enhance catalytic activity in Ullmann or Heck reactions .
Scientific Research Applications
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s ability to form hydrogen bonds and interact with various biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Research Implications and Limitations
The trifluoromethyl groups in the target compound may improve blood-brain barrier penetration compared to Compound A’s dioxol group.
Further studies are needed to confirm bioactivity, leveraging synthesis methods from analogous compounds (e.g., aldehyde-amine condensations ).
Biological Activity
2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol is a chemical compound of significant interest in medicinal chemistry due to its unique structural properties and biological activity. The presence of trifluoromethyl groups enhances its lipophilicity and potential interactions with biological targets, making it a candidate for therapeutic applications.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol | Structure | Contains two trifluoromethyl groups, enhancing lipophilicity and reactivity |
Antimicrobial Properties
Research indicates that 2-[3,5-bis(trifluoromethyl)phenyl]imidazole-4-methanol exhibits promising antimicrobial activity. In studies assessing its effectiveness against various microbial strains, it demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For instance, the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing notable antibacterial effects.
The biological activity of this compound is believed to be linked to its ability to interact with specific enzymes and receptors within microbial cells. The trifluoromethyl groups enhance hydrogen bonding capabilities and hydrophobic interactions, which may lead to alterations in enzyme activity or receptor modulation. This interaction profile suggests potential applications in drug development targeting resistant bacterial strains.
Case Studies and Research Findings
- Antibacterial Activity Against MRSA : A study evaluated the antibacterial efficacy of various imidazole derivatives, including 2-[3,5-bis(trifluoromethyl)phenyl]imidazole-4-methanol. The compound exhibited an inhibition zone diameter of up to 30 mm at concentrations as low as 50 µg/mL against MRSA strains .
- Cytotoxicity Assessment : In vitro cytotoxicity assays were conducted using human cell lines. Results indicated that at concentrations below 100 µg/mL, the compound maintained over 80% cell viability in normal human fibroblasts (HFF-1), suggesting a favorable safety profile for therapeutic use .
- Enzyme Inhibition Studies : The compound was also evaluated for its potential as an enzyme inhibitor. Notably, it showed promise as a histone deacetylase (HDAC) inhibitor, with IC50 values indicating effective inhibition at nanomolar concentrations .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of 2-[3,5-bis(trifluoromethyl)phenyl]imidazole-4-methanol relative to other imidazole derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-[3-(Trifluoromethyl)phenyl]imidazole-5-methanol | Structure | Moderate antibacterial activity |
| 1-[2-(Trifluoromethyl)phenyl]imidazole | Structure | Low cytotoxicity; limited antibacterial efficacy |
| 2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol | Structure | High antibacterial activity; effective HDAC inhibitor |
Q & A
Q. How can machine learning (ML) accelerate derivative synthesis via high-throughput experimentation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
